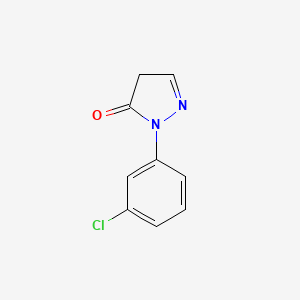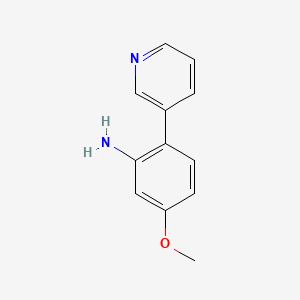![molecular formula C14H17N B11902563 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is a complex organic compound with the molecular formula C14H17N. This compound is part of the indole family, which is known for its significant biological and pharmaceutical importance. Indoles are often considered “privileged scaffolds” in drug discovery due to their versatility and presence in many natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides. The process is rapid, operationally straightforward, and generally high-yielding .
Industrial Production Methods: Industrial production of this compound typically involves the use of cyclopentanone, phenylhydrazine hydrochloride, and iodomethane under controlled conditions. The reaction is facilitated by microwave irradiation, which significantly reduces the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the nitrogen atom, leading to N-alkylated products.
Common Reagents and Conditions:
Reduction: Pd/C and hydrogen gas.
Substitution: Alkyl halides under basic conditions.
Major Products:
Reduction: 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole.
Substitution: N-alkylated indole derivatives.
Scientific Research Applications
4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound act as agonists of the S1P1 receptor, which plays a role in immune cell regulation . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydrocyclopenta[b]indole
- 2,3-Trimethyleneindole
- 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Comparison: 4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole is unique due to its isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C14H17N |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-cyclopenta[b]indole |
InChI |
InChI=1S/C14H17N/c1-10(2)15-13-8-4-3-6-11(13)12-7-5-9-14(12)15/h3-4,6,8,10H,5,7,9H2,1-2H3 |
InChI Key |
UNWDHQZFKDAARR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(CCC2)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)


![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
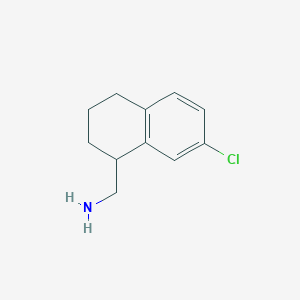
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
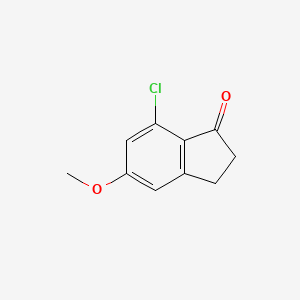
![2,4-dimethyl-1,2-dihydrocyclobuta[c]quinolin-3(4H)-one](/img/structure/B11902505.png)
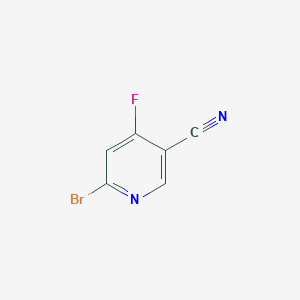
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)
